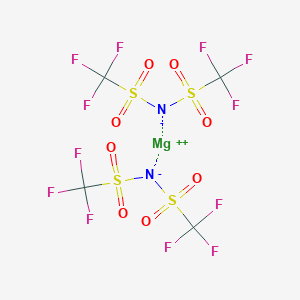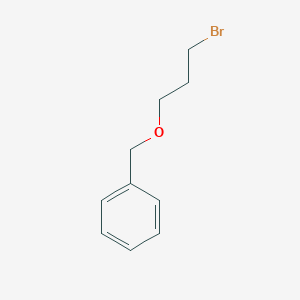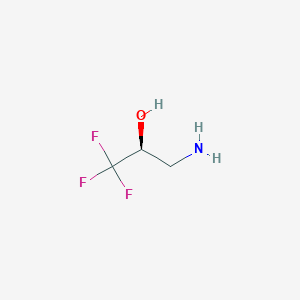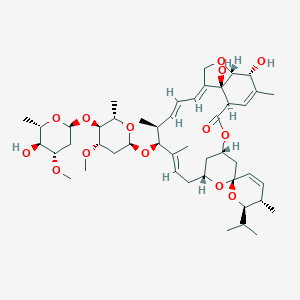
双(三氟甲磺酰)酰亚胺镁
描述
科学研究应用
Magnesium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
Biology: It is utilized in studies involving ionic conductivity and transference number measurements.
Medicine: Its role in organic synthesis makes it valuable for the development of pharmaceutical intermediates.
Industry: It is used in the production of gel polymer electrolytes for rechargeable magnesium batteries, providing significant insights into battery development
作用机制
Target of Action
Magnesium bis(trifluoromethylsulfonyl)imide, also known as magnesium triflimide, is a strong magnesium Lewis acid . It primarily targets various organic reactions, acting as an inorganic catalyst .
Mode of Action
The compound interacts with its targets by facilitating various organic reactions. These include acetylation of phenols and alcohols, aminolysis of lactones with amines, [2 + 2] cycloadditions of siloxy-alkynes with carbonyl compounds, cycloisomerization of 1,6-dienes, and Friedel-Crafts acylation .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is used in the synthesis of dihydropyrazoles by reaction of nitrilimines with alkenes . It also plays a role in the synthesis of coumarins .
Pharmacokinetics
It’s worth noting that the compound is used in ionic conductivity studies, transference number measurements, and electrochemical properties of gel polymer electrolyte (gpe) systems .
Result of Action
The result of the compound’s action is the facilitation of various organic reactions, leading to the synthesis of different compounds such as dihydropyrazoles and coumarins .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is used in the development of a Mg2±based room-temperature solvate ionic liquid (SIL) electrolyte . The phase behavior of binary mixtures of triglyme (G3) and Mg [TFSA]2 was investigated, and it was found that G3 and Mg [TFSA]2 form a thermally stable complex .
准备方法
Magnesium bis(trifluoromethylsulfonyl)imide can be synthesized through several methods. One common synthetic route involves the reaction of magnesium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield of the compound .
化学反应分析
Magnesium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Acetylation: It acts as a catalyst in the acetylation of phenols and alcohols.
Aminolysis: It facilitates the aminolysis of lactones with amines.
Cycloadditions: It is used in [2 + 2] cycloadditions of siloxy-alkynes with carbonyl compounds.
Cycloisomerization: It catalyzes the cycloisomerization of 1,6-dienes.
Friedel-Crafts Acylation: It is effective in Friedel-Crafts acylation reactions
Common reagents used in these reactions include phenols, alcohols, lactones, amines, siloxy-alkynes, and carbonyl compounds. The major products formed from these reactions are acetylated phenols and alcohols, aminolysis products, cycloaddition products, cycloisomerized compounds, and acylated products .
相似化合物的比较
Magnesium bis(trifluoromethylsulfonyl)imide is unique due to its strong Lewis acid properties and high stability. Similar compounds include:
- Magnesium trifluoromethanesulfonate
- Zinc di(bis(trifluoromethylsulfonyl)imide)
- Sodium trifluoromethanesulfonimide
- Calcium bis(trifluoromethylsulfonyl)imide) .
These compounds share similar applications in organic synthesis and ionic conductivity studies but differ in their specific reactivity and stability profiles .
属性
IUPAC Name |
magnesium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Mg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFBPGIDUUNBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12MgN2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133395-16-1 | |
| Record name | Magnesium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Magnesium Bis(trifluoromethylsulfonyl)imide suitable for magnesium-based battery technologies?
A1: Magnesium Bis(trifluoromethylsulfonyl)imide (Mg(TFSI)₂), when dissolved in organic solvents like N,N-dimethylformamide (DMF), exhibits promising characteristics as an electrolyte in magnesium batteries. Research [] shows that Mg(TFSI)₂/DMF electrolytes enable reversible intercalation of Mg²⁺ ions into graphite electrodes. This intercalation, confirmed by XRD measurements, demonstrates the potential of Mg(TFSI)₂ in facilitating magnesium ion transport and storage within a battery system.
Q2: What is the significance of conductivity in these applications, and how does Mg(TFSI)₂ perform?
A2: Electrolyte conductivity is crucial for efficient ion transport and thus, battery performance. Studies [] indicate that Mg(TFSI)₂/DMF electrolytes reach maximum conductivity at a specific concentration (0.5 M) across a wide temperature range (-20 °C to +60 °C). This finding suggests that Mg(TFSI)₂ can maintain good ionic conductivity even under varying temperature conditions, a desirable feature for practical battery applications.
Q3: How does the structure of Magnesium Bis(trifluoromethylsulfonyl)imide relate to its applications?
A3: Magnesium Bis(trifluoromethylsulfonyl)imide is a strong Lewis acid []. Its molecular formula is C₄F₁₂MgN₂O₈S₄, and it has a molecular weight of 583.82 g/mol. The strong Lewis acidity allows it to act as a catalyst in various chemical reactions. Additionally, its structure, with the bis(trifluoromethylsulfonyl)imide anion, makes it highly soluble in organic solvents, a crucial property for its use in electrolytes for magnesium batteries [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide](/img/structure/B108128.png)

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)








